Product packaging for Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate(Cat. No.:CAS No. 919515-51-8)

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate

Cat. No.: B1384709
CAS No.: 919515-51-8
M. Wt: 839.9 g/mol
InChI Key: OPIFMWDQLNKKSM-XQVKXODCSA-N
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Description

Chemical Identity and IUPAC Nomenclature

Acetyl-Valine-Arginine-Proline-Arginine-7-amino-4-methylcoumarin trifluoroacetate, designated by the Chemical Abstracts Service number 919515-51-8, possesses the molecular formula C34H51N11O7 with a molecular weight of 725.84 grams per mole. The compound exists as a trifluoroacetate salt form, which enhances its stability and solubility characteristics in aqueous solutions commonly employed in biochemical assays.

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid. This systematic nomenclature reflects the complex stereochemical configuration of the tetrapeptide sequence acetyl-Valine-Arginine-Proline-Arginine linked to the 7-amino-4-methylcoumarin fluorophore through an amide bond.

Property Value Reference
Molecular Formula C34H51N11O7
Molecular Weight 725.84 g/mol
CAS Number 919515-51-8
Density 1.43±0.1 g/cm3
Exact Mass 725.397
LogP 3.253
Hydrogen Bond Donors 9
Hydrogen Bond Acceptors 14

The structural composition includes an acetylated amino terminus followed by the tetrapeptide sequence Valine-Arginine-Proline-Arginine, with the carboxy terminus conjugated to 7-amino-4-methylcoumarin through an amide linkage. The trifluoroacetate counterion contributes to the compound's enhanced solubility profile and crystalline stability during storage and handling procedures.

Historical Development as a Fluorogenic Protease Substrate

The development of Acetyl-Valine-Arginine-Proline-Arginine-7-amino-4-methylcoumarin trifluoroacetate emerged from the broader evolution of fluorogenic peptide substrates used in protease research. The foundational work establishing 7-amino-4-methylcoumarin as a fluorogenic leaving group dates back to the pioneering efforts in protease specificity determination, where researchers recognized the utility of fluorescence-based detection systems for monitoring enzymatic cleavage events in real-time. The use of 7-amino-4-methylcoumarin fluorogenic peptide substrates became a well-established method for the determination of protease specificity, with specific cleavage of the anilide bond liberating the fluorogenic 7-amino-4-methylcoumarin leaving group and allowing for simple determination of cleavage rates for individual substrates.

The evolution toward more sophisticated fluorogenic substrates led to the development of the bifunctional fluorogenic leaving group 7-amino-4-carbamoylmethylcoumarin, which demonstrated approximately three-fold increased quantum yield over 7-amino-4-methylcoumarin and permitted reduction in enzyme and substrate concentrations. This advancement enabled researchers to tolerate a greater number of substrates in single assays, thereby increasing the diversity space of substrate libraries and facilitating more comprehensive protease profiling studies.

The specific tetrapeptide sequence Valine-Arginine-Proline-Arginine was identified through systematic substrate specificity studies targeting metacaspases, particularly Arabidopsis thaliana metacaspase-9. This sequence represents an optimized substrate configuration that exhibits high catalytic efficiency, with kinetic parameters demonstrating kcat/Km values of 4.6 × 10^5 M^-1s^-1 for Arabidopsis thaliana metacaspase-9. The selection of this particular amino acid sequence reflects the substrate specificity requirements of metacaspases, which show high specificity for arginine and lysine cleavage sites at the P1 position, distinguishing them from classical caspases that require aspartic acid at the P1 position.

Role in the Evolution of Metacaspase Research Methodologies

Acetyl-Valine-Arginine-Proline-Arginine-7-amino-4-methylcoumarin trifluoroacetate has played a transformative role in advancing metacaspase research methodologies, particularly in the study of programmed cell death mechanisms across diverse biological systems. The compound's introduction marked a significant departure from the traditional reliance on caspase-specific substrates, which contain aspartic acid at the P1 position and are not indicative of metacaspase catalytic activity due to the distinct substrate specificity requirements of these enzymes.

The application of this fluorogenic substrate has enabled researchers to develop highly sensitive and specific assays for metacaspase activity detection in various experimental systems. In marine phytoplankton research, the compound has been instrumental in establishing direct metacaspase activity measurements, replacing previous reliance on caspase-like activity assays that provided only indirect evidence of programmed cell death mechanisms. The method specifically tests direct metacaspase activity in phytoplankton through cleavage of the fluorogenic metacaspase substrate, providing researchers with a more accurate diagnostic tool for studying programmed cell death in marine ecosystems.

Research Application Organism/System Methodology Reference
Metacaspase Activity Assays Arabidopsis thaliana Direct enzymatic cleavage measurement
Phytoplankton Cell Death Studies Marine cyanobacteria Trichodesmium Fluorogenic substrate cleavage assays
High-throughput Screening Recombinant AtMCA-IIf Chemical library screening platform
Protease Inhibitor Development Plant metacaspases Structure-activity relationship studies

The compound has also facilitated the development of high-throughput screening methodologies for identifying metacaspase inhibitors. Researchers have successfully adapted the fluorogenic substrate-based assay for miniaturized screening formats, enabling the evaluation of large chemical libraries containing thousands of compounds. This approach has led to the identification of thioxodihydropyrimidinedione scaffold-containing compounds as selective metacaspase inhibitors, demonstrating the substrate's utility in drug discovery applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H52F3N11O9 B1384709 Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate CAS No. 919515-51-8

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7)/t23-,24-,25-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFMWDQLNKKSM-XQVKXODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52F3N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate is Arabidopsis thaliana metacaspase-9 (AtMC9) . Metacaspases are a type of protease, a group of enzymes whose main function is to break down proteins. AtMC9, in particular, is involved in programmed cell death in plants.

Pharmacokinetics

As a peptide substrate, it is likely to be rapidly metabolized and cleared from the body. Its bioavailability would depend on factors such as the route of administration and the presence of any delivery systems.

Biochemical Analysis

Biochemical Properties

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate plays a crucial role in biochemical reactions, primarily serving as a substrate for various proteases. One notable interaction is with metacaspase-9 from Arabidopsis thaliana, where it acts as a fluorogenic substrate. The interaction between this compound and metacaspase-9 is characterized by a high catalytic efficiency (kcat/Km = 4.6 × 10⁵ M⁻¹s⁻¹) . This compound is also used to measure caspase activity during apoptosis induction in intact cells .

Cellular Effects

This compound influences various cellular processes, particularly those involving proteolytic enzymes. In apoptosis, the compound is used to monitor caspase activity, which is crucial for programmed cell death. By serving as a substrate for caspases, this compound helps researchers understand the dynamics of cell signaling pathways, gene expression, and cellular metabolism during apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases. When these enzymes cleave the peptide bond between the arginine and AMC, the fluorescent AMC moiety is released, allowing for the quantification of enzyme activity. This mechanism is particularly useful for studying enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at temperatures below -15°C . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that the compound remains effective in measuring enzyme activity over extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively measures protease activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as caspases and metacaspases, which play critical roles in protein degradation and apoptosis. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into cellular metabolism and enzyme regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for enzymatic reactions. Understanding these transport mechanisms is crucial for optimizing the use of the compound in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes. This localization is essential for its activity and function in measuring protease activity and studying cellular processes .

Biological Activity

Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate (Ac-VRPR-AMC) is a fluorogenic peptide substrate widely recognized for its significant role in biochemical assays, particularly in studying proteolytic enzymes such as metacaspases. This compound is synthesized to facilitate the measurement of enzyme activity through the release of a fluorescent signal, making it an essential tool in various biological research fields.

  • Molecular Formula : C₃₆H₅₂F₃N₁₁O₉
  • Molecular Weight : Approximately 839.9 g/mol
  • CAS Number : 919515-51-8

Ac-VRPR-AMC acts primarily as a substrate for metacaspase-9 from Arabidopsis thaliana. The mechanism involves the hydrolysis of the peptide bond between arginine and the fluorophore 7-amino-4-methylcoumarin (AMC), resulting in the emission of fluorescence. This reaction is critical for quantifying enzyme activity, particularly in studies related to apoptosis and programmed cell death.

Biological Activity

The biological activity of Ac-VRPR-AMC is characterized by its specificity for metacaspase enzymes, which are involved in various cellular processes, including apoptosis. The compound's design enables it to be cleaved efficiently by these enzymes, providing insights into their roles in cellular signaling and death pathways.

Table 1: Enzymatic Activity Data

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-Val-Arg-Pro-Arg-AMC50 ± 50.12 ± 0.012.4 × 10⁵
Ac-Ile-Val-Pro-Arg-AMC96 ± 160.2 ± 0.022100 ± 300
Ac-hCha-Phe(guan)-Pro-Arg-ACC53 ± 0.81.2 ± 0.01723000 ± 11

Applications in Research

Ac-VRPR-AMC is primarily utilized in:

  • Protease Activity Assays : Its ability to emit fluorescence upon cleavage makes it ideal for real-time monitoring of caspase-like activity.
  • Apoptosis Studies : The substrate is instrumental in elucidating the mechanisms of programmed cell death in plant systems.
  • Enzyme Kinetics : Researchers use Ac-VRPR-AMC to determine kinetic parameters such as Km and kcat for various proteases.

Study on Metacaspase Activity

A study published in Plant Physiology demonstrated that Ac-VRPR-AMC effectively monitored metacaspase activity during stress responses in Arabidopsis thaliana. The fluorescence intensity correlated with increased metacaspase activity under oxidative stress conditions, highlighting its utility in understanding plant responses to environmental stimuli .

Comparative Analysis with Other Substrates

Research comparing Ac-VRPR-AMC with other fluorogenic substrates revealed its superior specificity and efficiency for metacaspases. For instance, modifications to the peptide sequence significantly impacted enzymatic cleavage rates, underscoring the importance of substrate design in protease studies .

Scientific Research Applications

Enzymatic Assays

TMPRSS2 Inhibition Studies:
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate has been utilized in biochemical assays to study the activity of TMPRSS2, a serine protease that plays a crucial role in the entry of SARS-CoV-2 into host cells. The compound acts as a substrate that releases a fluorescent signal upon cleavage by the enzyme, enabling real-time monitoring of enzymatic activity. In studies, it was compared with other fluorogenic substrates to determine its efficacy in detecting TMPRSS2 activity under various conditions, including pH and enzyme concentration .

Fluorogenic Assay Development:
The development of fluorogenic assays using Ac-Val-Arg-Pro-Arg-AMC has allowed researchers to screen potential inhibitors against TMPRSS2. This approach is particularly beneficial for high-throughput screening processes where rapid identification of effective compounds is necessary. The assay's design facilitates easy detection of enzyme activity through fluorescence, thus providing a valuable tool for drug discovery .

Drug Repurposing and Therapeutic Applications

COVID-19 Therapeutics:
Given the role of TMPRSS2 in SARS-CoV-2 entry, Ac-Val-Arg-Pro-Arg-AMC has been investigated as part of drug repurposing efforts aimed at identifying existing drugs that can inhibit this protease and potentially mitigate viral infections. The compound's ability to serve as a substrate in inhibitor screening assays positions it as a key player in therapeutic research targeting COVID-19 and similar respiratory viruses .

Clinical Trials and Screening:
The compound's application extends to clinical trials where it is used to evaluate the effectiveness of various therapeutic candidates against TMPRSS2. By assessing how well these candidates inhibit the cleavage of Ac-Val-Arg-Pro-Arg-AMC, researchers can gain insights into their potential utility in treating viral infections .

Research on Protease Activity

Understanding Protease Specificity:
Ac-Val-Arg-Pro-Arg-AMC is also employed to study the specificity and kinetics of various proteases beyond TMPRSS2. By analyzing how different proteases interact with this substrate, researchers can elucidate mechanisms of action and develop more selective inhibitors. This research is crucial for advancing our understanding of proteolytic processes involved in disease progression .

Case Studies and Findings

Study Focus Findings
TMPRSS2 Assay DevelopmentAc-Val-Arg-Pro-Arg-AMC was identified as an effective substrate for monitoring TMPRSS2 activity.
COVID-19 Drug ScreeningUsed in high-throughput screening to identify potential inhibitors for SARS-CoV-2 entry mechanisms.
Protease KineticsProvided insights into the kinetic parameters and specificity profiles of various serine proteases.

Comparison with Similar Compounds

Structural and Functional Analogues

Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone Trifluoroacetate Salt
  • Structure : Features a similar peptide backbone (Val-Arg-Pro-Arg) but replaces AMC with a fluoromethylketone (FMK) group. The "DL" designation indicates a racemic mixture at the aspartic acid residue .
  • Mechanism : Acts as an irreversible protease inhibitor by covalently binding to the active site via the FMK group. Used in apoptosis studies targeting caspases .
  • TFA Role : Enhances solubility, similar to Ac-Val-Arg-Pro-Arg-AMC TFA.
Tachyplesin I Trifluoroacetate Salt
  • Structure : A 17-residue antimicrobial peptide with a β-hairpin structure, formulated as a TFA salt .
  • Mechanism: Binds to microbial membranes, disrupting integrity. No fluorogenic component.
  • TFA Role : Critical for purification and solubility during synthesis.
Z-Val-Ala-DL-Asp-AMC
  • Structure : Shorter peptide sequence (Val-Ala-Asp) with AMC and a benzyloxycarbonyl (Z) protecting group.
  • Mechanism : Substrate for caspases (e.g., caspase-3), releasing AMC upon cleavage.
  • TFA Role: Not explicitly mentioned, but TFA is commonly used in analogous substrates .

Comparative Analysis Table

Compound Target Enzyme Mechanism Key Functional Group TFA Role Applications
Ac-Val-Arg-Pro-Arg-AMC TFA Thrombin/Trypsin-like Substrate (AMC) AMC fluorophore Solubility enhancer Enzyme kinetics, HTS
Z-Val-Arg-Pro-DL-Arg-FMK TFA Caspases Irreversible inhibitor Fluoromethylketone Solubility enhancer Apoptosis studies
Tachyplesin I TFA Microbial membranes Membrane disruption N/A Purification aid Antimicrobial research
Z-Val-Ala-DL-Asp-AMC Caspase-3 Substrate (AMC) AMC fluorophore Likely solubility aid Caspase activity assays

Q & A

Basic Research Questions

Q. How is Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate used as a substrate in protease activity assays?

  • Methodological Answer : The compound is cleaved by trypsin-like proteases at the arginine-AMC bond, releasing fluorescent 7-amido-4-methylcoumarin (AMC). Reactions are performed in buffered aqueous solutions (pH 7.4, 37°C) with fluorescence detection (ex/em: 380/460 nm). Protease activity is quantified by measuring AMC liberation over time using a microplate reader or fluorometer .
  • Key Considerations : Ensure enzyme specificity by comparing activity with control substrates like Suc-LLVY-AMC (chymotrypsin-like) or Z-LLE-AMC (peptidylglutamyl activity) .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in anhydrous DMSO or methanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as trifluoroacetate salts are hygroscopic and degrade under humidity .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (220 nm). Mobile phases typically include 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B). Purity ≥95% is recommended to minimize background fluorescence interference .

Advanced Research Questions

Q. How can discrepancies in fluorescence quantification be addressed in high-throughput assays using this substrate?

  • Methodological Answer : Normalize fluorescence signals using internal standards (e.g., free AMC at known concentrations). Correct for autofluorescence by including substrate-only controls. Optimize plate reader settings (e.g., gain, integration time) to avoid signal saturation. Validate with kinetic reads rather than endpoint measurements .
  • Data Contradiction Example : Discrepancies may arise from residual TFA in the substrate preparation, which quenches fluorescence. Purify the compound via size-exclusion chromatography or dialysis if necessary .

Q. What strategies mitigate trifluoroacetate interference in mass spectrometry (MS) analysis of enzymatic products?

  • Methodological Answer : Replace TFA with 0.1% formic acid in MS buffers to reduce ion suppression. Use solid-phase extraction (SPE) with C18 cartridges to remove salts. For LC-MS/MS, employ a divert valve to exclude high-TFA elution regions .
  • Case Study : Sodium trifluoroacetate clusters are used for MS calibration but can interfere with low-abundance analytes. Optimize collision energy to fragment TFA adducts selectively.

Q. How does the substrate’s specificity compare to structurally similar compounds like Z-Gly-Pro-Arg-AMC?

  • Methodological Answer : Ac-Val-Arg-Pro-Arg-AMC has higher specificity for trypsin-like proteases due to its valine-proline-arginine sequence, which reduces non-specific cleavage by chymotrypsin. Compare kinetic parameters (Km, Vmax) using Michaelis-Menten plots under identical buffer conditions .
  • Experimental Design : Perform competitive inhibition assays with Z-Gly-Pro-Arg-AMC to assess cross-reactivity .

Q. What are the implications of trifluoroacetate contamination in cell-based assays?

  • Methodological Answer : TFA at concentrations >1 mM can alter cellular pH and inhibit metabolic activity. Dialyze the substrate against PBS before cell treatment. Confirm biocompatibility via viability assays (e.g., MTT or Calcein-AM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate
Reactant of Route 2
Ac-Val-Arg-Pro-Arg-AMC Trifluoroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.